Bis(4-chloro-3,5-dinitrophenyl)methanone
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Overview
Description
- Bis(4-chloro-3,5-dinitrophenyl)methanone: , also known as bis(4-chlorophenyl)methanone , is a chemical compound with the molecular formula
- It consists of two 4-chloro-3,5-dinitrophenyl groups attached to a central methanone (carbonyl) unit.
- The compound is notable for its strong electron-withdrawing substituents, which contribute to its reactivity and applications.
C13H4Cl2N4O9
.Preparation Methods
Synthetic Routes: Bis(4-chloro-3,5-dinitrophenyl)methanone can be synthesized through various methods, including condensation reactions between 4-chloro-3,5-dinitrobenzaldehyde and acetone .
Reaction Conditions: These reactions typically occur under acidic conditions.
Industrial Production: While industrial-scale production details are limited, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Reactivity: Bis(4-chloro-3,5-dinitrophenyl)methanone is susceptible to various reactions due to its functional groups.
Common Reagents and Conditions: It undergoes nucleophilic addition reactions, such as reduction with hydrazine or other reducing agents.
Major Products: Reduction of the nitro groups yields bis(4-chloro-3-aminophenyl)methanone.
Scientific Research Applications
Biology and Medicine:
Industry: Not widely used industrially.
Mechanism of Action
- The exact mechanism of action remains unclear due to limited studies.
- Potential targets may involve interactions with cellular proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other dinitrophenyl derivatives, such as bis(4-hydroxy-3,5-dinitrophenyl)methanone , share structural similarities.
Uniqueness: Bis(4-chloro-3,5-dinitrophenyl)methanone’s unique combination of chloro and nitro groups sets it apart.
Remember that further research and exploration are essential for a comprehensive understanding of this compound’s properties and applications
Properties
Molecular Formula |
C13H4Cl2N4O9 |
---|---|
Molecular Weight |
431.1 g/mol |
IUPAC Name |
bis(4-chloro-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H4Cl2N4O9/c14-11-7(16(21)22)1-5(2-8(11)17(23)24)13(20)6-3-9(18(25)26)12(15)10(4-6)19(27)28/h1-4H |
InChI Key |
WTXLNOWMVTWOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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